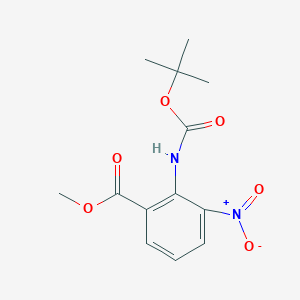
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is a compound that is likely to be of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butyl groups and nitrobenzoate structures. For instance, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involves lithiation followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O . Similarly, tert-butyl peroxybenzoate has been used as both a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate by incorporating the appropriate tert-butyl and nitrobenzoate functionalities.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate can be complex, with specific spatial arrangements influencing their properties. For example, the X-ray analysis of the triradical compound in paper shows large dihedral angles between the N-O bonds and the benzene ring plane. Such structural details are crucial for understanding the molecular interactions and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds containing tert-butyl and nitrobenzoate groups can be quite varied. The tert-butyl nitrite has been used as a nitrosation reagent and an oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines . This suggests that tert-butyl groups can play a role in facilitating certain types of chemical reactions, which may be relevant for the chemical reactions analysis of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate would likely be influenced by its functional groups. For instance, the presence of a nitro group can affect the compound's acidity, reactivity towards reduction, and its overall stability . The tert-butoxycarbonyl group is commonly used as a protecting group in organic synthesis, which can be removed under acidic conditions . These properties are important for the compound's potential use in various chemical reactions and its behavior under different conditions.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate plays a crucial role in the synthesis and structural characterization of key intermediates in various compounds. For example, it is utilized in the synthesis of the candesartan key intermediate. This process involves a combination of experimental and computational studies, including 1H-NMR, 13C-NMR, IR spectral analysis, melting point and thin layer chromatography, along with a computational study of predicted molecular parameters and electronic distributions (Pintilie et al., 2019).
Organic Synthesis Methods
This compound is also significant in the development of new methods in organic synthesis. For instance, it is involved in the tert-butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds, serving a dual role as both the methyl source and radical initiator (Guo et al., 2014). Additionally, it is used in palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives for synthesizing various compounds (Ács et al., 2006).
Novel Functionalized Heterocyclic Amino Acid Synthesis
In the field of heterocyclic chemistry, this compound contributes to the creation of new functionalized amino acids. An example is the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a novel 1,3-selenazole compound (Dzedulionytė et al., 2021).
Chemical Education Applications
It's also used in educational settings, specifically in teaching organic chemistry. The synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification, involving methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, is designed as an experiment for introductory organic chemistry courses (Kam et al., 2020).
Propriétés
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-8(11(16)20-4)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDIIGMQOAWKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433451 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
CAS RN |
57113-90-3 | |
| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57113-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

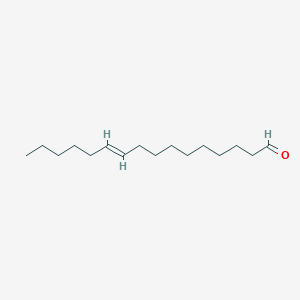
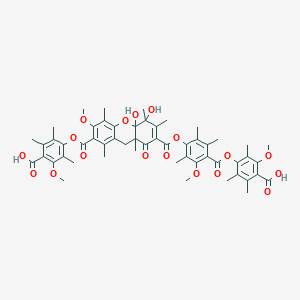
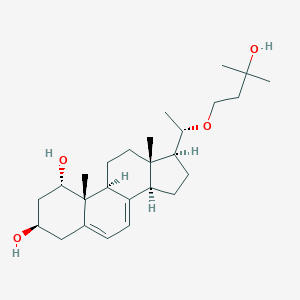
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
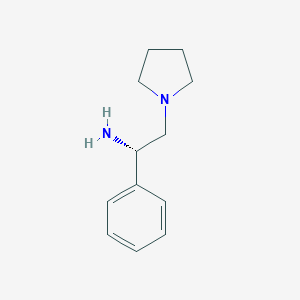

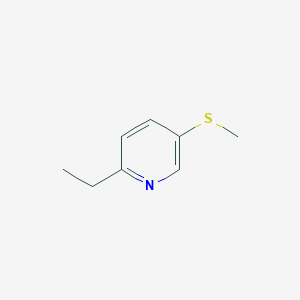

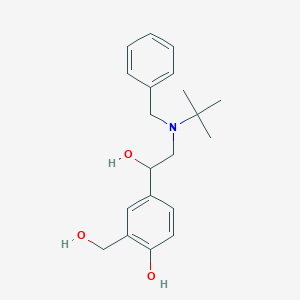
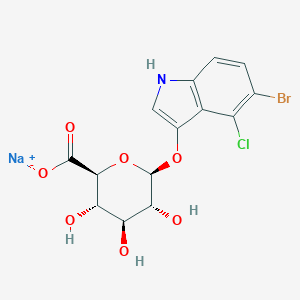
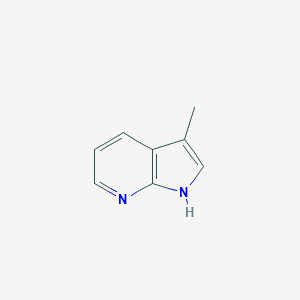
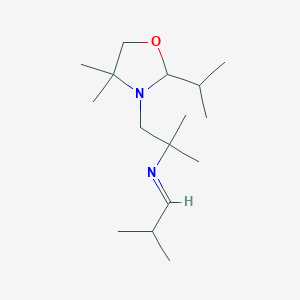
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)